4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H20ClF2NO and its molecular weight is 291.76 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, its anti-cancer properties may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride include other piperidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 4-{2-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride
- 4-{2-[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
- 4-{2-[(2,4-Difluorobenzyl)oxy]propyl}piperidine hydrochloride The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-2-1-12(14(16)9-13)10-18-8-5-11-3-6-17-7-4-11;/h1-2,9,11,17H,3-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNYXGCWDFVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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